molecular formula C19H14ClNO B13558476 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B13558476
M. Wt: 307.8 g/mol
InChI Key: YYRXIGHIQWGQPD-MDZDMXLPSA-N
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Description

3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-7-methylquinolin-3-yl)methanol: Another quinoline derivative with similar structural features.

    2-Chloro-3-formyl quinolines: Compounds with a formyl group at the 3-position of the quinoline ring.

Uniqueness

3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both quinoline and phenylprop-2-en-1-one moieties. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C19H14ClNO/c1-13-7-8-15-12-16(19(20)21-17(15)11-13)9-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-9+

InChI Key

YYRXIGHIQWGQPD-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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